Benz(a)anthracene, 5,6-dihydro- Benz(a)anthracene, 5,6-dihydro-
Brand Name: Vulcanchem
CAS No.: 36914-99-5
VCID: VC19632041
InChI: InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-8,11-12H,9-10H2
SMILES:
Molecular Formula: C18H14
Molecular Weight: 230.3 g/mol

Benz(a)anthracene, 5,6-dihydro-

CAS No.: 36914-99-5

Cat. No.: VC19632041

Molecular Formula: C18H14

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

Benz(a)anthracene, 5,6-dihydro- - 36914-99-5

Specification

CAS No. 36914-99-5
Molecular Formula C18H14
Molecular Weight 230.3 g/mol
IUPAC Name 5,6-dihydrobenzo[a]anthracene
Standard InChI InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-8,11-12H,9-10H2
Standard InChI Key MKDSWPWRFOCIEX-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C41

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Metabolic Pathways and Biotransformation

Hydroxylation and Dihydrodiol Formation

Rat liver homogenates hydroxylate benz(a)anthracene, 5,6-dihydro- at multiple positions, yielding phenols and dihydrodihydroxy compounds. Key metabolic sites include:

  • 3,4-Position: Forms 3,4-dihydro-3,4-dihydroxybenz(a)anthracene.

  • 5,6-Position: Generates 5,6-dihydro-5,6-dihydroxybenz(a)anthracene .

  • 8,9-Position: Produces 8,9-dihydro-8,9-dihydroxy derivatives .

These dihydrodiols are further oxidized to catechols or quinones, which may intercalate DNA or generate reactive oxygen species .

Epoxidation and Glutathione Conjugation

The 5,6-epoxide intermediate (5,6-epoxy-5,6-dihydrobenz(a)anthracene) is a critical metabolite. In aqueous environments, it hydrolyzes to form 5,6-dihydrodiols or reacts with glutathione (GSH) to produce S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione . This conjugation detoxifies reactive epoxides, reducing carcinogenic potential.

Table 1: Major Metabolic Products of Benz(a)anthracene, 5,6-Dihydro-

Metabolic PathwayProductEnzyme SystemBiological Implication
Hydroxylation5,6-DihydrodiolCytochrome P450Precursor to DNA-reactive forms
Epoxidation5,6-EpoxideEpoxide HydrolaseForms DNA adducts
ConjugationGlutathione AdductGlutathione S-TransferaseDetoxification

Synthesis and Chemical Reactivity

Synthetic Routes

5,6-Dihydrobenz(a)anthracene is synthesized via catalytic hydrogenation of benz[a]anthracene using palladium or platinum catalysts under high-pressure conditions . The reaction selectively saturates the 5,6-bond without altering other aromatic regions.

Reactivity in Model Systems

In ascorbic acid–Fe²⁺–oxygen systems, 5,6-dihydrobenz(a)anthracene undergoes oxidation to form quinones and hydroxylated derivatives. This mimics environmental degradation pathways, where transition metals catalyze PAH breakdown .

Environmental Persistence and Degradation

Abiotic Degradation

In sunlight and aqueous environments, 5,6-dihydrobenz(a)anthracene undergoes photolysis and oxidation. The ascorbic acid–Fe²⁺ system accelerates degradation, producing hydroxylated byproducts .

Microbial Metabolism

Certain Mycobacterium species metabolize PAHs via dioxygenase enzymes, although data specific to the dihydro derivative are sparse. Stereoselective dihydroxylation (e.g., cis-5,6-dihydrodiol formation) has been observed in related compounds .

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